

4-Chloropicolinaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloropicolinaldehyde

CAS No.: 63071-13-6

Cat. No.: B130258

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Technical Guide: **4-Chloropicolinaldehyde** in Medicinal Chemistry

Introduction

4-Chloropicolinaldehyde (4-chloropyridine-2-carboxaldehyde) is a critical heterocyclic building block in modern drug discovery. Its structural uniqueness lies in its dual-electrophilic nature: it possesses a reactive aldehyde handle at the C2 position and an electrophilic carbon at the C4 position activated by the pyridine nitrogen. This bifunctionality allows for orthogonal functionalization—enabling medicinal chemists to sequentially elaborate the scaffold into complex pharmacophores such as kinase inhibitors, plasma kallikrein inhibitors, and naphthyridine derivatives.

This guide provides a comprehensive technical analysis of **4-chloropicolinaldehyde**, focusing on its synthesis, reactivity, and application in high-value pharmaceutical intermediates.

Chemical Identity & Physical Properties

Property	Data
IUPAC Name	4-Chloropyridine-2-carbaldehyde
CAS Number	63071-13-6
Molecular Formula	C ₆ H ₄ ClNO
Molecular Weight	141.55 g/mol
SMILES	<chem>C1=CN=C(C=C1Cl)C=O</chem> [1]
Appearance	Low-melting solid or yellow oil (dependent on purity)
Melting Point	32–34 °C
Boiling Point	~206 °C (at 760 mmHg)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Methanol
Storage	-20°C, Inert Atmosphere (Ar/N ₂). Air/Light Sensitive.

Synthesis & Manufacturing Routes

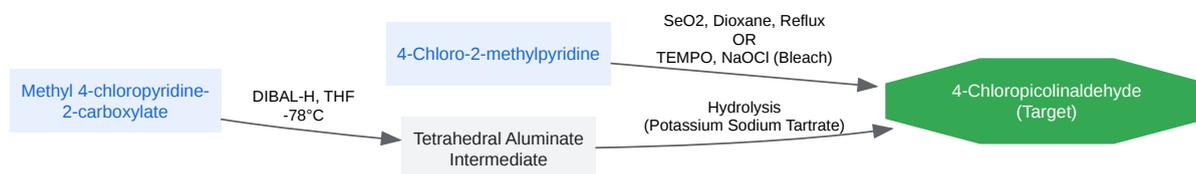
The synthesis of **4-chloropicolinaldehyde** is non-trivial due to the instability of the aldehyde moiety in the presence of the electron-deficient pyridine ring. Two primary routes are employed in research and scale-up settings.

Route A: Selective Reduction (Preferred)

The most reliable laboratory method involves the cryogenic reduction of methyl 4-chloropyridine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H). This method prevents over-reduction to the alcohol.

Route B: Oxidation of 2-Methyl Precursors

An alternative industrial route involves the oxidation of 4-chloro-2-methylpyridine. While cost-effective, this route often requires harsh oxidants (e.g., SeO₂ or catalytic TEMPO/Bleach) which can lead to over-oxidation to the carboxylic acid.



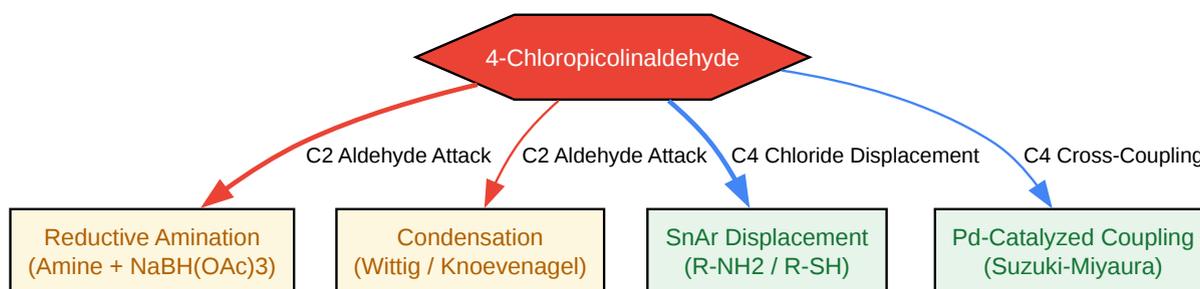
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Figure 1: Primary synthetic pathways for **4-Chloropicolinaldehyde**. The DIBAL-H reduction (top) is preferred for high-purity applications.

Reactivity Profile: The "Dual Electrophile"

The strategic value of **4-chloropicolinaldehyde** lies in its ability to undergo Orthogonal Functionalization.

- C2-Aldehyde Reactivity (Soft Electrophile):
 - Susceptible to nucleophilic addition (Grignard reagents, amines).
 - Standard handle for reductive amination or Knoevenagel condensation.
 - Critical Note: The electron-withdrawing chlorine at C4 increases the electrophilicity of the aldehyde compared to unsubstituted picolinaldehyde.
- C4-Chloride Reactivity (Hard Electrophile):
 - Activated for Nucleophilic Aromatic Substitution (S_NAr).[2]
 - The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.
 - Displacement occurs with amines, thiols, and alkoxides.



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Figure 2: Divergent reactivity profile. Red paths indicate C2-aldehyde chemistry; Blue paths indicate C4-chloride chemistry.

Experimental Protocols

Protocol A: Synthesis via DIBAL-H Reduction

Source: Adapted from standard reduction protocols for pyridine esters [1].

Reagents:

- Methyl 4-chloropyridine-2-carboxylate (2.5 g, 14.6 mmol)
- DIBAL-H (1.0 M in THF, 29.1 mmol, 2.0 equiv)
- Anhydrous THF (100 mL)
- Methanol (Quench)[3]
- Rochelle's Salt (Potassium Sodium Tartrate)

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve the ester in anhydrous THF.
- Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
- Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Control exotherm.

- Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.
- Quench: Carefully add MeOH (5 mL) at -78°C .
- Workup: Add saturated aqueous Rochelle's salt (180 mL). Warm to Room Temperature (RT) and stir vigorously for 1 hour until the emulsion clears (critical step for aluminum removal).
- Extraction: Extract with EtOAc (3 x 60 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.[4][5]
- Purification: Flash chromatography (SiO_2 , 10-20% EtOAc in Hexanes).

Protocol B: Reductive Amination (Drug Intermediate Synthesis)

Context: Synthesis of Plasma Kallikrein Inhibitors [2].

Reagents:

- **4-Chloropicolinaldehyde** (1.0 equiv)
- (S)-2-methylpropane-2-sulfinamide (1.0 equiv)[1]
- Cesium Carbonate (1.5 equiv)
- Dichloromethane (DCM)

Procedure:

- Suspend sulfinamide and Cs_2CO_3 in DCM.
- Add **4-chloropicolinaldehyde** solution dropwise at RT.
- Stir for 2 hours (Imine formation).
- Filter through Celite to remove inorganic salts.

- Concentrate and proceed immediately to reduction (e.g., with NaBH₄) or nucleophilic addition to the imine.

Applications in Drug Development

4-Chloropicolinaldehyde is a scaffold of choice for developing inhibitors where the pyridine ring mimics the adenine ring of ATP in kinase pockets, or serves as a bioisostere for phenyl rings to improve solubility.

- Plasma Kallikrein Inhibitors: Used to synthesize oral inhibitors for hereditary angioedema. The aldehyde is converted to a chiral amine, while the chlorine is displaced by functionalized phenols or anilines [2].
- Factor XIa Inhibitors: Utilized in macrocyclic inhibitors where the pyridine nitrogen provides critical hydrogen bond acceptor motifs [3].
- Naphthyridine Synthesis: Reacts with 2-aminopyridines via Friedländer condensation to form 1,8-naphthyridines, a class of compounds with potent antibacterial and antitumor properties.

Handling & Safety (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).
- Stability: Thermolabile. Aldehyde can oxidize to the acid or polymerize upon prolonged exposure to air.
- Storage: Store at -20°C. Pack under Argon/Nitrogen.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

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- To cite this document: BenchChem. [4-Chloropicolinaldehyde chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130258#4-chloropicolinaldehyde-chemical-structure-and-properties\]](https://www.benchchem.com/product/b130258#4-chloropicolinaldehyde-chemical-structure-and-properties)

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